molecular formula C5H13N3O B13305947 N'-hydroxy-3-(methylamino)butanimidamide

N'-hydroxy-3-(methylamino)butanimidamide

Katalognummer: B13305947
Molekulargewicht: 131.18 g/mol
InChI-Schlüssel: CSUXTZGNDUZGNF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-hydroxy-3-(methylamino)butanimidamide is a chemical compound with the molecular formula C₅H₁₃N₃O. It is primarily used for research purposes and has various applications in scientific studies. This compound is known for its unique structure, which includes a hydroxyl group, a methylamino group, and a butanimidamide backbone .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-3-(methylamino)butanimidamide typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of N-hydroxybutanamide derivatives with methylamine. The reaction is usually carried out in an organic solvent such as methanol or ethanol, under reflux conditions .

Industrial Production Methods

While specific industrial production methods for N’-hydroxy-3-(methylamino)butanimidamide are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

N’-hydroxy-3-(methylamino)butanimidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield oxo derivatives, while reduction of the imidamide group may produce primary or secondary amines .

Wissenschaftliche Forschungsanwendungen

N’-hydroxy-3-(methylamino)butanimidamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, particularly in the context of enzyme inhibition and cytotoxicity.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of N’-hydroxy-3-(methylamino)butanimidamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N’-hydroxy-3-(methylamino)butanimidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the study of enzyme inhibition and potential therapeutic effects .

Eigenschaften

Molekularformel

C5H13N3O

Molekulargewicht

131.18 g/mol

IUPAC-Name

N'-hydroxy-3-(methylamino)butanimidamide

InChI

InChI=1S/C5H13N3O/c1-4(7-2)3-5(6)8-9/h4,7,9H,3H2,1-2H3,(H2,6,8)

InChI-Schlüssel

CSUXTZGNDUZGNF-UHFFFAOYSA-N

Isomerische SMILES

CC(C/C(=N/O)/N)NC

Kanonische SMILES

CC(CC(=NO)N)NC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.